molecular formula C5H3N3O2S B6151496 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione CAS No. 13669-86-8

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione

Cat. No.: B6151496
CAS No.: 13669-86-8
M. Wt: 169.16 g/mol
InChI Key: GTAFNULTORJARS-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both thiazole and pyridazine moieties. The presence of these rings imparts distinct chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is unique due to its specific ring fusion and the presence of both thiazole and pyridazine rings. This structural uniqueness imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

13669-86-8

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(11-1-6-2)5(10)8-7-4/h1H,(H,7,9)(H,8,10)

InChI Key

GTAFNULTORJARS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(S1)C(=O)NNC2=O

Purity

95

Origin of Product

United States

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